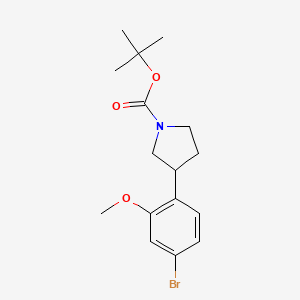
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group, a bromo substituent, and a methoxy group on the phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Boc Protecting Group: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination and Methoxylation: The phenyl ring can be functionalized with bromine and methoxy groups through electrophilic aromatic substitution reactions using reagents like bromine (Br2) and methanol (CH3OH) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the phenyl ring.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can modify the oxidation state of the compound.
科学的研究の応用
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Biological Studies: It is employed in studies investigating the structure-activity relationships (SAR) of pyrrolidine derivatives.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The Boc group provides protection during synthetic transformations, ensuring the stability of the compound until the desired stage of the synthesis.
類似化合物との比較
1-Boc-3-(4-bromo-2-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound features a piperidine ring instead of a pyrrolidine ring and has dimethyl substituents on the phenyl ring.
1-Boc-3-(4-bromo-2-methoxyphenyl)piperidine: Similar to the target compound but with a piperidine ring.
1-Boc-3-(4-bromo-2-methoxyphenyl)azetidine: This compound has an azetidine ring, a four-membered nitrogen-containing heterocycle.
特性
分子式 |
C16H22BrNO3 |
|---|---|
分子量 |
356.25 g/mol |
IUPAC名 |
tert-butyl 3-(4-bromo-2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(17)9-14(13)20-4/h5-6,9,11H,7-8,10H2,1-4H3 |
InChIキー |
ORGSNVKSGITFQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



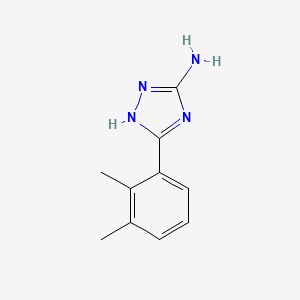
![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)

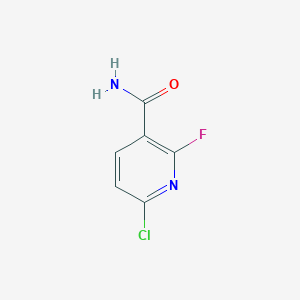
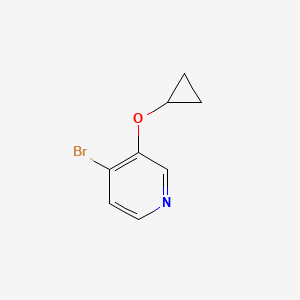
![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
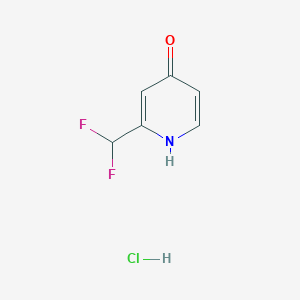
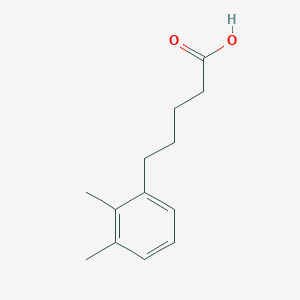
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
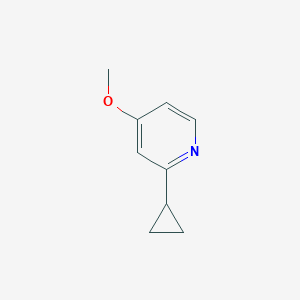

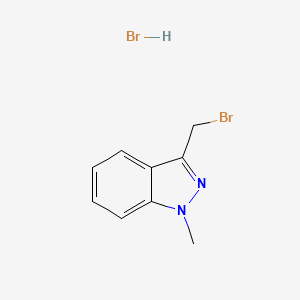
![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
